
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is a derivative of 2,6-di-tert-butylphenol . It is a complex compound used as antioxidants and light-protection agents for the stabilization of polymers .
Synthesis Analysis
The synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenol acetate involves a reaction of 2,6-di-tert-butylphenol with 4-methoxy benzaldehyde in toluene . The mixture is heated at 145 °C, and piperidine is added within 3 hours. The heating under reflux is continued for 14 hours .Applications De Recherche Scientifique
Oxidation Studies
The compound has been studied for its oxidation reactions. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, with hydrogen peroxide in the presence of heteropolyacids produces various compounds including 2,6-di-tert-butyl-4-hydroxy-4-methel-2,5-cyclohexadien-1-one, suggesting potential applications in organic synthesis and chemical reactions (Shimizu et al., 1990).
Antioxidant Activities
The compound demonstrates significant antioxidant activities. Research has shown that derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and others exhibit H-atom donating activities, which are crucial for their antioxidant properties (Barclay et al., 1999).
Radical Studies
The study of phenoxyl radicals, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, has provided insights into the disproportionation of these radicals, which is essential for understanding their chemical behavior and potential applications in various chemical processes (Khudyakov et al., 1978).
Synthesis of Derivatives
This compound is used in the synthesis of various derivatives. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol highlights its role in the creation of new chemical compounds (Lai Yi, 2003).
Polymerization and Material Science
The compound has been utilized in polymerization processes. For example, polymerization of derivatives such as 2,6-di-tert-butyl-4-vinylphenyl acetate has been studied for the creation of high molecular weight polymers with potential applications in material science (Braun & Wittig, 1980).
Electrochemical Studies
The electrochemical oxidation of derivatives of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has been explored, revealing insights into the electrochemical behavior of these compounds, which is essential for their applications in electrochemistry and related fields (Richards & Evans, 1975).
Analytical Chemistry Applications
The compound has been identified in the analysis of antioxidants in lubricant oils, demonstrating its relevance in analytical chemistry and industrial applications (del Nogal Sánchez et al., 2010).
Chemical Synthesis and Drug Development
Its derivatives have been used in chemical synthesis, leading to the creation of novel compounds with potential applications in drug development and other fields of chemistry (Bogdanov et al., 2013).
Propriétés
IUPAC Name |
(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZEOWXZNQGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)
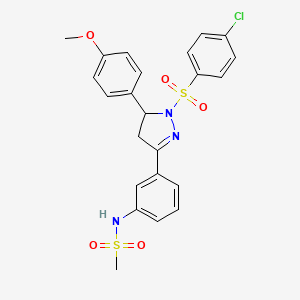
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
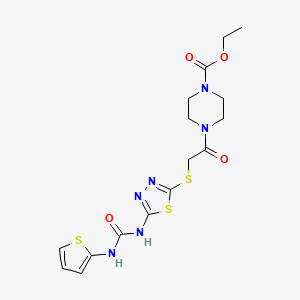
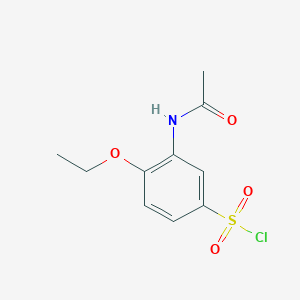
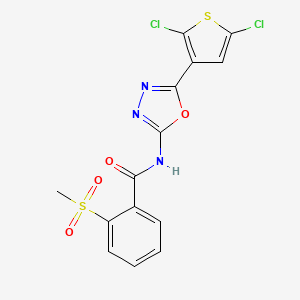
![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)
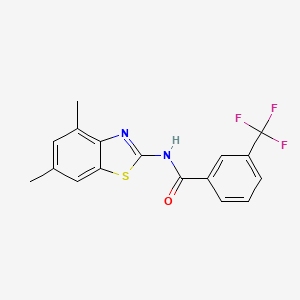
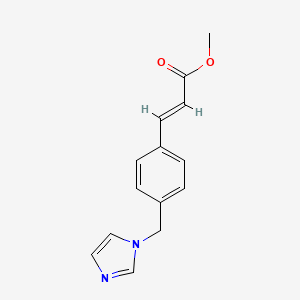
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2981534.png)
![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)